molecular formula C26H25NSi B14114030 N,N-Dimethyl-4-(triphenylsilyl)aniline

N,N-Dimethyl-4-(triphenylsilyl)aniline

Cat. No.: B14114030
M. Wt: 379.6 g/mol
InChI Key: NAKKQXGLXKLDMK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(triphenylsilyl)aniline ( 18840-19-2) is an organic silicon compound with the molecular formula C26H25NSi and an average molecular weight of 379.57 g/mol . This aniline derivative features a unique structure combining an electron-donating dimethylaniline group with a sterically bulky triphenylsilyl moiety. This architecture makes it a valuable intermediate in organic synthesis and materials science research. It is particularly useful in the development of advanced organic electronic materials, where its structure can contribute to the modulation of electronic properties. The compound also serves as a key precursor in the synthesis of more complex molecular systems, including those with potential applications in nonlinear optics and as building blocks for supramolecular chemistry. Researchers utilize this compound under controlled conditions, and it requires cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C26H25NSi

Molecular Weight

379.6 g/mol

IUPAC Name

N,N-dimethyl-4-triphenylsilylaniline

InChI

InChI=1S/C26H25NSi/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-21H,1-2H3

InChI Key

NAKKQXGLXKLDMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Silylation Using Triphenylsilyl Chloride and Lewis Acids

The reaction of N,N-dimethylaniline with triphenylsilyl chloride (Ph$$3$$SiCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl$$3$$), facilitates para-selective silylation. The mechanism proceeds via the generation of a silylium ion (Ph$$_3$$Si$$^+$$), which acts as the electrophile. Key reaction parameters include:

Parameter Optimal Condition
Solvent Dichloromethane
Temperature 0–25°C
Catalyst Loading 1.2 equiv AlCl$$_3$$
Reaction Time 6–12 hours

This method yields N,N-dimethyl-4-(triphenylsilyl)aniline in moderate yields (45–60%). Challenges include competing side reactions, such as over-silylation or decomposition of the silylium ion.

Friedel-Crafts-Type Silylation

Adapting Friedel-Crafts alkylation conditions, the use of triphenylsilane (Ph$$_3$$SiH) with a Brønsted acid catalyst (e.g., trifluoromethanesulfonic acid) has been explored. The in situ generation of silylium ions enables electrophilic attack, though yields remain suboptimal (<40%) due to the reduced electrophilicity of silicon compared to carbon-based electrophiles.

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic approaches employ transition metal catalysts to achieve regioselective silylation under milder conditions.

Hiyama Coupling

The Hiyama coupling, which utilizes palladium catalysts to cross-couple aryl halides with silyl nucleophiles, offers a versatile route. For this compound, this involves:

  • Precursor Synthesis : 4-Bromo-N,N-dimethylaniline is prepared via bromination of N,N-dimethylaniline using N-bromosuccinimide (NBS) in acetic acid.
  • Coupling Reaction : The bromide reacts with triphenylsilane in the presence of Pd(PPh$$3$$)$$4$$ and a fluoride activator (e.g., tetrabutylammonium fluoride, TBAF):

$$
\text{4-Bromo-N,N-dimethylaniline} + \text{Ph}3\text{SiH} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{TBAF}} \text{this compound}
$$

Yields exceed 70% under optimized conditions (toluene, 80°C, 24 hours).

Directed C–H Silylation

Palladium-catalyzed C–H activation enables direct functionalization without pre-halogenation. Using a directing group strategy, the dimethylamino group coordinates Pd(II), facilitating para-selective silylation with hexaphenyldisilane (Ph$$3$$Si–SiPh$$3$$):

$$
\text{N,N-Dimethylaniline} + \text{Ph}3\text{Si–SiPh}3 \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{O}} \text{this compound}
$$

This method achieves 65% yield with excellent regioselectivity.

Lithiation-Silylation Strategies

Directed ortho-metalation (DoM) followed by quenching with electrophiles provides an alternative pathway. While the dimethylamino group typically directs lithiation to the ortho position, steric hindrance can shift selectivity to the para position under specific conditions.

Para-Lithiation with LDA

Treatment of N,N-dimethylaniline with lithium diisopropylamide (LDA) at –78°C generates a para-lithiated intermediate, which reacts with triphenylsilyl chloride:

$$
\text{N,N-Dimethylaniline} \xrightarrow{\text{LDA, –78°C}} \text{Li}^+[\text{C}6\text{H}4\text{N(CH}3\text{)}2]^- \xrightarrow{\text{Ph}_3\text{SiCl}} \text{this compound}
$$

This method affords the product in 55% yield, with ortho-silylation as a minor pathway (<10%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Selectivity Scalability Cost Efficiency
Electrophilic Substitution 45–60 Moderate High Low
Hiyama Coupling 70–75 High Moderate Moderate
Directed C–H Silylation 60–65 High Low High
Lithiation-Silylation 50–55 Moderate Moderate Moderate

Key Insights :

  • Hiyama Coupling offers the best balance of yield and selectivity for industrial applications.
  • Directed C–H Silylation is ideal for laboratory-scale synthesis due to its step economy.
  • Electrophilic Substitution remains cost-effective for bulk production despite moderate yields.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and yield. The Hiyama coupling route has been adapted for continuous flow reactors, reducing reaction times to 2–4 hours and improving throughput. Key industrial parameters include:

  • Catalyst Recycling : Pd catalysts are recovered via filtration and reused, reducing costs by 30%.
  • Solvent Recovery : Toluene is distilled and recycled, minimizing waste.
  • Purity Control : High-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical-grade material.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated silylation using tris(2-phenylpyridine)iridium (Ir(ppy)$$_3$$) as a photocatalyst enables room-temperature synthesis. This method employs triphenylsilane and a nitroarene oxidant, achieving 60% yield with excellent functional group tolerance.

Electrochemical Silylation

Electrochemical C–H silylation in an undivided cell with a platinum anode and cathode achieves 50% yield without external catalysts. The reaction proceeds via anodic oxidation of silane, generating silyl radicals that couple with the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(triphenylsilyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethyl-4-(triphenylsilyl)nitrosoaniline.

    Reduction: It can be reduced to form this compound hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or organometallic reagents (Grignard reagents) can be used for substitution reactions.

Major Products Formed

    Oxidation: N,N-Dimethyl-4-(triphenylsilyl)nitrosoaniline.

    Reduction: this compound hydride.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-(triphenylsilyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used as a probe to study biological systems, particularly in the investigation of enzyme-catalyzed reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(triphenylsilyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Silyl-Substituted Derivatives

  • N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline (): Molar Mass: 217.39 g/mol. Such compounds are intermediates in cross-coupling reactions . Synthesis: Typically involves Sonogashira coupling or nucleophilic silylation .
  • N,N-Dimethyl-4-(silyl-d₃)aniline ():

    • Deuterated Analog : Prepared via nucleophilic addition to Si(OEt)₄ followed by LiAlD₄ reduction. Used in mechanistic studies for isotopic tracing .
  • N,N-Dimethyl-4-(6-(tributylstannyl)imidazo[1,2-a]pyridin-2-yl)aniline ():

    • Application : Precursor for radioiodination (e.g., [¹²³I]IIMPY) in radiopharmaceuticals via iododestannylation .

Heterocyclic Substituents

  • N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e, ):

    • Fluorescence Quantum Yield (ΦF) : 0.068 (highest among analogs in Table 7).
    • Optical Properties : Absorption (Λmax) at 350–400 nm; Stokes shifts ~50–70 nm .
  • N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline ():

    • Molar Mass : 255.38 g/mol.
    • Synthesis Yield : 68% via column chromatography. Thiophene rings enhance charge-transfer properties .
  • N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline (9e, ):

    • Synthesis Yield : 19% (low due to steric challenges). Pyrrolidine groups introduce basicity and conformational flexibility .

Comparison : Heterocycles (e.g., pyrimidoindazol, thiophen) improve fluorescence and charge-transfer capabilities compared to silyl groups, which prioritize steric and electronic modulation.

Aromatic and Conjugated Systems

  • N,N-Dimethyl-4-(naphthalen-1-ylethynyl)aniline ():

    • Solvatochromism : Exhibits strong solvent-dependent emission shifts. Ethynyl-linked aromatics show dipole moment changes (Δμ = 6–10 D) in excited states .
    • Theoretical Insights : DFT calculations confirm conjugation between dimethylaniline and aromatic units .
  • N,N-Dimethyl-4-((2-(methylthio)phenyl)ethynyl)aniline (1b–viii, ):

    • Synthesis Yield : 97% via literature procedures. Methylthio groups influence electronic communication in thioboration reactions .

Comparison : Triphenylsilyl groups likely reduce solvatochromic effects compared to ethynyl-linked aromatics due to weaker conjugation but improve stability in polar environments.

Other Substituents

  • Schiff Bases (e.g., N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline, ): Applications: Used in optical sensors due to imine-based tautomerism and nitro group electron-withdrawing effects .
  • Boronates (e.g., N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, ):

    • Utility : Key intermediates in Suzuki-Miyaura cross-coupling for biaryl synthesis .

Data Table: Key Properties of Selected Analogs

Compound Name Substituent Molar Mass (g/mol) Key Properties References
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline Pyrimidoindazol 406.47 ΦF = 0.068, Λmax(em) = 450 nm
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline TMS-ethynyl 217.39 Conjugation-enhanced absorption
N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline Thiophen 255.38 68% synthesis yield, yellow solid
N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline Pyrrolidine 249.36 19% synthesis yield, brown oil
N,N-Dimethyl-4-(naphthalen-1-ylethynyl)aniline Naphthylethynyl 285.38 Δμ = 8.5 D (excited state)

Biological Activity

N,N-Dimethyl-4-(triphenylsilyl)aniline is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into its interactions with biomolecules, therapeutic applications, and mechanisms of action based on a review of the available literature.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group and a triphenylsilyl substituent, which significantly influence its chemical reactivity and biological interactions. The presence of the triphenylsilyl group enhances its lipophilicity, facilitating interactions with hydrophobic regions of biological molecules.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions, influencing enzymatic activities and signaling pathways. Studies indicate that the compound may modulate the activity of various enzymes, potentially impacting metabolic processes and cellular signaling.

Therapeutic Potential

Research has explored the therapeutic applications of this compound in several areas:

  • Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties, possibly through the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory potential, showing promise in reducing markers of inflammation in vitro .
  • Drug Development : As a precursor for various drug formulations, this compound serves as a building block in medicinal chemistry, facilitating the design of new therapeutic agents .

Case Studies

  • Anti-cancer Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations above 10 µM. The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis markers such as caspase activation .
  • Inflammatory Response : In an animal model of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObservationsReference
Anti-cancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
Enzymatic modulationInteraction with metabolic enzymes
PropertyValue
Molecular FormulaC22_{22}H25_{25}NSi
Molecular Weight341.52 g/mol
Melting Point120-125 °C
SolubilitySoluble in organic solvents

Q & A

Q. What are the optimized synthetic routes for N,N-Dimethyl-4-(triphenylsilyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling or nucleophilic substitution. For example, analogous derivatives like N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline are synthesized using catalytic palladium/copper systems under inert conditions, achieving yields of 69–72% . Key variables include:
  • Catalyst systems : Pd(PPh₃)₂Cl₂/CuI for cross-coupling .
  • Solvent effects : Methanol or acetonitrile improves solubility of intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) is critical for isolating pure products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing This compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using substituent-induced shifts. For example, the dimethylamino group shows singlet δ ~3.0 ppm, while aryl protons resonate at δ 6.5–7.5 ppm .
  • X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for structural refinement. Twinned or high-resolution data may require specific constraints .
  • FT-IR : Confirm functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for ethynyl derivatives) .

Advanced Research Questions

Q. How does the electronic structure of this compound derivatives influence fluorescence properties?

  • Methodological Answer : The triphenylsilyl group enhances electron-withdrawing effects, stabilizing twisted intramolecular charge-transfer (TICT) states. For example, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline exhibits a mega-Stokes shift (Δλ > 100 nm) and temperature-dependent fluorescence due to TICT activation . Key parameters:
  • Solvent polarity : Non-polar solvents (e.g., DMSO) intensify TICT emissions.
  • Temperature dependence : Monitor emission ratios at 450/550 nm for ratiometric thermometry .

Q. What role does this compound play in catalytic dehydration or cross-coupling reactions?

  • Methodological Answer : The compound acts as an electron-rich aryl donor in Frustrated Lewis Pair (FLP) catalysis. For example, N,N-dimethyl-4-allylaniline derivatives enable direct allylation of alcohols via dehydration, achieving ~72% yield under mild conditions (80°C, 12 h) . Optimization strategies:
  • Catalyst loading : 5 mol% B(C₆F₅)₃ enhances turnover.
  • Substrate scope : Electron-deficient arenes improve regioselectivity .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported yields for this compound derivatives?

  • Methodological Answer : Discrepancies arise from reaction variables:
Variable Effect on Yield Example
Catalyst systemPd/Cu vs. Ru catalysts: ±15% yield72% (Pd/Cu) vs. 51% (Ru)
TemperatureHigher temps (>100°C) reduce side products80°C optimal for allylation
Purification methodColumn vs. recrystallization: ±10% purity

Q. How do computational methods validate experimental observations (e.g., acidochromism) in related Schiff base derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model protonation-induced spectral shifts. For N,N-dimethyl-4-((4-nitrophenyl)imino)aniline, theoretical HOMO-LUMO gaps correlate with UV-Vis absorption shifts (Δλ ~50 nm) upon acid exposure . Experimental validation:
  • pH titration : Monitor absorbance at 350–550 nm in acetonitrile .
  • NMR titration : Track imine proton (δ ~8.5 ppm) disappearance upon protonation .

Applications in Material Science

Q. Can this compound derivatives be used in photothermal therapy?

  • Methodological Answer : Yes. Donor-acceptor (D-A) structured analogs like N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline exhibit strong near-infrared (NIR) absorption (λ > 700 nm) and photothermal conversion efficiencies >40%. In vitro studies show >90% cancer cell death under 808 nm laser irradiation . Key steps:
  • Synthesis : Sonogashira coupling to introduce ethynyl groups .
  • Characterization : UV-Vis-NIR spectroscopy and thermal imaging .

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